
(2-(5-nitro-1H-indol-2-yl)phenyl)methanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2-(5-nitro-1H-indol-2-yl)phényl)méthanol: est un composé chimique de formule moléculaire C15H12N2O3. Il se caractérise par la présence d'un cycle indole substitué par un groupe nitro en position 5 et un groupe phénylméthanol en position 2.
Méthodes De Préparation
Voies de synthèse et conditions de réaction: La synthèse du (2-(5-nitro-1H-indol-2-yl)phényl)méthanol implique généralement les étapes suivantes :
Nitration de l'indole : La matière première, l'indole, subit une nitration pour introduire un groupe nitro en position 5. Cette opération est généralement réalisée à l'aide d'un mélange d'acide nitrique concentré et d'acide sulfurique.
Formylation : L'indole nitré est ensuite soumis à une formylation pour introduire un groupe formyle en position 2. Cette opération peut être réalisée à l'aide de réactifs tels que l'acide formique et l'anhydride acétique.
Réduction : Le groupe formyle est réduit en un groupe hydroxyméthyle à l'aide d'agents réducteurs tels que le borohydrure de sodium ou l'hydrure de lithium et d'aluminium.
Méthodes de production industrielle : La production industrielle du (2-(5-nitro-1H-indol-2-yl)phényl)méthanol peut impliquer des voies de synthèse similaires, mais à plus grande échelle. Le procédé serait optimisé en termes de rendement et de pureté, et pourrait inclure des étapes de purification supplémentaires telles que la recristallisation ou la chromatographie.
Analyse Des Réactions Chimiques
Types de réactions :
Oxydation : Le (2-(5-nitro-1H-indol-2-yl)phényl)méthanol peut subir des réactions d'oxydation pour former les aldéhydes ou acides carboxyliques correspondants.
Réduction : Le groupe nitro peut être réduit en un groupe amino à l'aide d'agents réducteurs tels que l'hydrogène gazeux en présence d'un catalyseur (par exemple, palladium sur charbon).
Substitution : Le groupe hydroxyméthyle peut participer à des réactions de substitution pour former des éthers ou des esters.
Réactifs et conditions courants :
Oxydation : Permanganate de potassium ou trioxyde de chrome en milieu acide.
Réduction : Hydrogène gazeux avec un catalyseur au palladium ou borohydrure de sodium.
Substitution : Halogénures d'alkyle ou chlorures d'acyle en présence d'une base telle que la pyridine.
Produits principaux :
Oxydation : Aldéhydes ou acides carboxyliques correspondants.
Réduction : Dérivés aminés.
Substitution : Éthers ou esters.
Applications de la recherche scientifique
Chimie :
Synthèse de molécules complexes : Le (2-(5-nitro-1H-indol-2-yl)phényl)méthanol peut être utilisé comme intermédiaire dans la synthèse de molécules organiques plus complexes.
Biologie :
Sondes biologiques : Le composé peut être utilisé comme sonde pour étudier les processus biologiques impliquant des dérivés de l'indole.
Médecine :
Développement de médicaments : En raison de sa similarité structurale avec les dérivés de l'indole bioactifs, il peut être exploré pour des applications thérapeutiques potentielles.
Industrie :
Science des matériaux : Le composé peut être utilisé dans le développement de nouveaux matériaux présentant des propriétés électroniques ou optiques spécifiques.
Mécanisme d'action
Le mécanisme d'action du (2-(5-nitro-1H-indol-2-yl)phényl)méthanol implique son interaction avec des cibles moléculaires telles que des enzymes ou des récepteurs. Le groupe nitro peut participer à des réactions redox, tandis que le cycle indole peut s'engager dans des interactions π-π avec les résidus aromatiques des protéines. Ces interactions peuvent moduler l'activité des protéines cibles, conduisant à divers effets biologiques.
Applications De Recherche Scientifique
Chemistry:
Synthesis of Complex Molecules: (2-(5-nitro-1H-indol-2-yl)phenyl)methanol can be used as an intermediate in the synthesis of more complex organic molecules.
Biology:
Biological Probes: The compound can be used as a probe to study biological processes involving indole derivatives.
Medicine:
Drug Development: Due to its structural similarity to bioactive indole derivatives, it can be explored for potential therapeutic applications.
Industry:
Material Science: The compound can be used in the development of new materials with specific electronic or optical properties.
Mécanisme D'action
The mechanism of action of (2-(5-nitro-1H-indol-2-yl)phenyl)methanol involves its interaction with molecular targets such as enzymes or receptors. The nitro group can participate in redox reactions, while the indole ring can engage in π-π interactions with aromatic residues in proteins. These interactions can modulate the activity of the target proteins, leading to various biological effects.
Comparaison Avec Des Composés Similaires
Composés similaires :
- (5-nitro-1H-indol-2-yl)méthanol
- 2-(5-nitro-1H-indol-2-yl)éthanol
- (2-(5-nitro-1H-indol-2-yl)phényl)éthanol
Unicité : Le (2-(5-nitro-1H-indol-2-yl)phényl)méthanol est unique en raison de la présence à la fois d'un groupe nitro et d'un groupe phénylméthanol sur le cycle indole. Cette combinaison de groupes fonctionnels confère une réactivité chimique et une activité biologique potentielles distinctes par rapport à d'autres composés similaires.
Propriétés
Numéro CAS |
874752-05-3 |
|---|---|
Formule moléculaire |
C15H12N2O3 |
Poids moléculaire |
268.27 g/mol |
Nom IUPAC |
[2-(5-nitro-1H-indol-2-yl)phenyl]methanol |
InChI |
InChI=1S/C15H12N2O3/c18-9-10-3-1-2-4-13(10)15-8-11-7-12(17(19)20)5-6-14(11)16-15/h1-8,16,18H,9H2 |
Clé InChI |
AEWWEYQTIRUIET-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C(=C1)CO)C2=CC3=C(N2)C=CC(=C3)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-[(E)-2-(2-chlorophenyl)ethenyl]quinoline](/img/structure/B11855791.png)
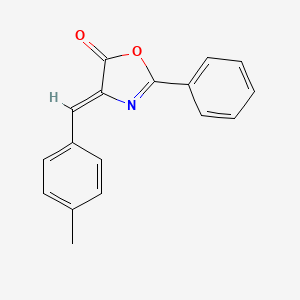
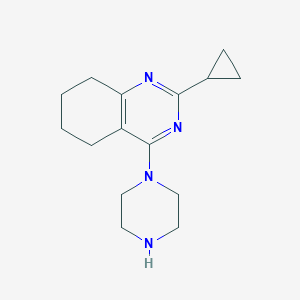


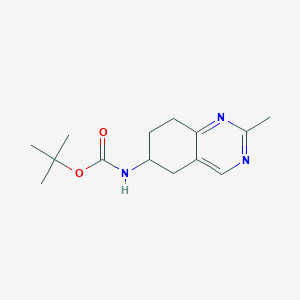

![Indeno[2,1-b]pyran, 4-methyl-2-(2-thienyl)-](/img/structure/B11855857.png)


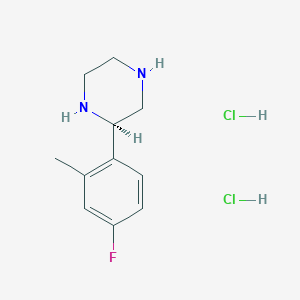
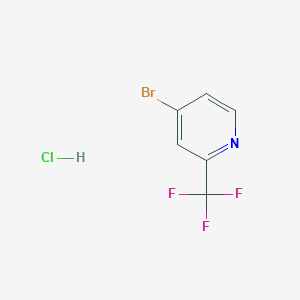

![1-[4-(5,6,7,8-Tetrahydronaphthalen-2-yloxy)phenyl]ethanone](/img/structure/B11855894.png)
